2-Pentanone, 5-(2-benzothiazolyl)-
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Overview
Description
5-(1,3-Benzothiazol-2-yl)pentan-2-one is a compound that features a benzothiazole ring attached to a pentanone chain. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzothiazol-2-yl)pentan-2-one typically involves the condensation of 2-aminobenzenethiol with a suitable ketone under acidic conditions . The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the benzothiazole ring.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally benign solvents and catalysts. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-(1,3-Benzothiazol-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the benzothiazole ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-tubercular properties and potential use in drug development.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)pentan-2-one involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or proteins, thereby exerting its biological effects . For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the pentanone chain.
2-Mercaptobenzothiazole: A derivative used as a rubber accelerator.
Benzoxazole: A structurally similar compound with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness: 5-(1,3-Benzothiazol-2-yl)pentan-2-one is unique due to its specific structure, which combines the biological activity of the benzothiazole ring with the reactivity of the pentanone chain. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)pentan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-9(14)5-4-8-12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8H2,1H3 |
InChI Key |
MKLRBVCKPWGBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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